molecular formula C8H7ClINO B106743 ACETANILIDE,3-CHLORO-2-IODO- CAS No. 17641-03-1

ACETANILIDE,3-CHLORO-2-IODO-

Cat. No.: B106743
CAS No.: 17641-03-1
M. Wt: 295.5 g/mol
InChI Key: YMTHBCHAFDYSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 3’-chloro-2-iodo-: is a chemical compound with the molecular formula C8H7ClINO It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms at the 3’ and 2’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 3’-chloro-2-iodo- typically involves the halogenation of acetanilide. The process begins with the preparation of acetanilide by reacting aniline with acetic anhydride. The resulting acetanilide is then subjected to halogenation reactions to introduce the chlorine and iodine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of Acetanilide, 3’-chloro-2-iodo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Acetanilide, 3’-chloro-2-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions often involve the use of solvents like ethanol or acetone.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetanilides, while oxidation reactions can produce quinones.

Scientific Research Applications

Chemistry: Acetanilide, 3’-chloro-2-iodo- is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable starting material for various chemical transformations.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the field of anti-inflammatory and analgesic agents.

Industry: In the industrial sector, Acetanilide, 3’-chloro-2-iodo- is used in the production of dyes, pigments, and other specialty chemicals. Its halogenated structure imparts unique properties to the final products, making them suitable for specific applications.

Mechanism of Action

The mechanism of action of Acetanilide, 3’-chloro-2-iodo- involves its interaction with molecular targets in biological systems. The halogen atoms on the benzene ring can participate in various interactions, such as hydrogen bonding and halogen bonding, with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the observed pharmacological effects.

Comparison with Similar Compounds

    Acetanilide: The parent compound without halogen substitutions.

    2-Chloroacetanilide: A similar compound with only a chlorine atom at the 2’ position.

    4-Iodoacetanilide: A compound with an iodine atom at the 4’ position.

Uniqueness: Acetanilide, 3’-chloro-2-iodo- is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This dual halogenation imparts distinct chemical and physical properties, making it a versatile compound for various applications. The combination of these halogens can enhance the compound’s reactivity and interaction with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTHBCHAFDYSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170126
Record name Acetanilide, 3'-chloro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17641-03-1
Record name Acetanilide, 3'-chloro-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 3'-chloro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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